molecular formula C19H18O6 B6524866 (2Z)-4-hydroxy-6-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 929512-83-4

(2Z)-4-hydroxy-6-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B6524866
CAS No.: 929512-83-4
M. Wt: 342.3 g/mol
InChI Key: JDRJCYWUJBTKOO-AUWJEWJLSA-N
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Description

(2Z)-4-hydroxy-6-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a useful research compound. Its molecular formula is C19H18O6 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.11033829 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as VU0617360-1 or F3385-3900, is a small chemical molecule that has been found to inhibit endosomal trafficking and metastasis via CapZβ . CapZβ is a protein that plays a crucial role in the dynamics of the actin cytoskeleton, which is essential for various cellular processes, including cell migration and invasion .

Mode of Action

VU0617360-1 interacts with its target, CapZβ, to inhibit endosomal trafficking and metastasis . This interaction compromises the assembly-disassembly dynamics of focal adhesions by inhibiting the recycling and degradation of integrins . Integrins are a family of cell adhesion molecules that mediate the attachment between a cell and its surroundings, including other cells and the extracellular matrix .

Biochemical Pathways

The compound’s action on CapZβ affects the endosomal trafficking pathway, which has been implicated in tumor metastasis . By inhibiting the recycling and degradation of integrins, the compound disrupts the normal functioning of focal adhesions, structures that are crucial for cell migration and invasion . This disruption can lead to the inhibition of metastasis, the process by which cancer cells spread from the primary tumor to other parts of the body .

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body . These properties can greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of VU0617360-1’s action is the significant inhibition of colony formation, migration, and invasion of various cancer cells in vitro . In various experimental or transgenic mouse models, VU0617360-1 significantly suppresses the metastasis and/or tumor growth of breast cancer or melanoma .

Properties

IUPAC Name

(2Z)-4-hydroxy-6-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-10-5-12(20)17-13(6-10)25-14(18(17)21)7-11-8-15(22-2)19(24-4)16(9-11)23-3/h5-9,20H,1-4H3/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRJCYWUJBTKOO-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)O/C(=C\C3=CC(=C(C(=C3)OC)OC)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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